molecular formula C10H11N3O2 B13080032 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B13080032
M. Wt: 205.21 g/mol
InChI Key: RSMJARRDNQKOGH-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine, which undergoes regio-controlled Sonogashira-type coupling with terminal alkynes.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Substitution reactions, particularly at the C2 and C6 positions, are common.

Common Reagents and Conditions:

    Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.

    Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-9-11-5-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMJARRDNQKOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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